Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Description

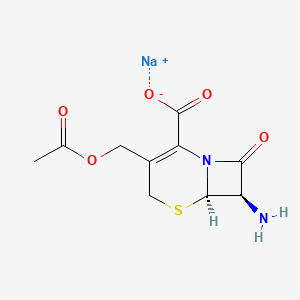

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a cephalosporin-derived β-lactam antibiotic intermediate. Its structure features a bicyclic core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with a β-lactam ring critical for antibacterial activity. Key substituents include:

- Acetoxymethyl group at position 3: Enhances stability against esterase hydrolysis compared to simpler cephalosporins .

- 7-Amino group: A reactive site for further acylation to introduce side chains that modulate spectrum and potency .

- Sodium carboxylate: Improves solubility for intravenous or intramuscular administration .

This compound serves as a precursor for advanced cephalosporins, such as cefotaxime, via side-chain modifications . Its synthesis involves sequential protection, acylation, and deprotection steps, as detailed in and , with yields up to 66% after chromatographic purification .

Properties

CAS No. |

27795-22-8 |

|---|---|

Molecular Formula |

C10H11N2NaO5S |

Molecular Weight |

294.26 g/mol |

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C10H12N2O5S.Na/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16;/h6,9H,2-3,11H2,1H3,(H,15,16);/q;+1/p-1/t6-,9-;/m1./s1 |

InChI Key |

PVCIUMOLXPZFHR-SOWVLMPRSA-M |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate typically involves multiple steps, including the formation of the beta-lactam ring, introduction of the amino group, and acetoxymethylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with stringent quality control measures. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and potency.

Chemical Reactions Analysis

Types of Reactions

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing its antibacterial properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified antibacterial activity, which can be further studied for potential therapeutic applications.

Scientific Research Applications

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, a complex organic compound, is a derivative of cephalosporin and belongs to the class of beta-lactam antibiotics. These compounds are known for their antibacterial properties, making them valuable in treating various bacterial infections.

Scientific Research Applications

This compound has a wide array of applications in scientific research, including:

- Chemistry It serves as a model compound for studying beta-lactam chemistry and reaction mechanisms.

- Biology It is investigated for its antibacterial properties and effects on bacterial cell walls.

- Medicine It is explored as a potential treatment for bacterial infections, particularly those caused by resistant strains.

- Industry It is utilized in the development of new antibiotics and other pharmaceutical products.

This compound exhibits significant biological activity, particularly in its antibacterial properties.

Case Studies and Research Findings

- Study on Efficacy Against Resistant Strains: A study evaluated the efficacy of sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia against clinical isolates of Staphylococcus aureus and indicated a strong inhibitory effect, suggesting potential for clinical application in treating resistant infections.

- Comparative Analysis with Other Antibiotics: In a comparative study involving various β-lactam antibiotics, sodium (6R-trans)-3-(acetoxymethyl)-7-amino demonstrated superior activity against certain resistant strains when tested alongside ceftriaxone and other cephalosporins, underscoring its potential as a therapeutic agent.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: The compound can be oxidized to form different derivatives.

- Reduction: Reduction reactions can modify the functional groups attached to the beta-lactam ring.

- Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, leading to cell lysis and death. The molecular pathways involved include the disruption of cell wall integrity and interference with bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural features and properties of the target compound with analogous cephalosporins:

Stability and Pharmacokinetics

- Target Compound : Susceptible to β-lactamase degradation without additional side-chain modifications .

- Cefotaxime: The methoxyimino group confers stability against extended-spectrum β-lactamases (ESBLs), extending its half-life in vivo .

- 7-Methoxy Derivatives () : Exhibit instability during purification, limiting their clinical utility .

Research Findings and Contradictions

- vs. 8 : While 7-methoxy cephalosporins () face synthesis challenges, SQ 14,359 () demonstrates that strategic side-chain design (e.g., ureidoacetyl groups) can overcome stability issues .

- vs. 16 : The target compound’s acetoxymethyl group improves stability compared to hydroxymethyl derivatives (e.g., cefotaxime) but is less stable than thioether-linked substituents (e.g., ) .

Biological Activity

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, commonly referred to as a derivative of cephalosporin antibiotics, exhibits significant biological activity, particularly against various bacterial strains. This article explores its synthesis, mechanism of action, and biological efficacy, supported by case studies and research findings.

- Molecular Formula : C10H11N2NaO5S

- Molecular Weight : 294.26 g/mol

- CAS Number : 40994-22-7

The compound functions primarily as an antibiotic by inhibiting bacterial cell wall synthesis. It mimics the natural substrate of penicillin-binding proteins (PBPs), which are crucial for peptidoglycan cross-linking in bacterial cell walls. The binding of the beta-lactam ring to PBPs leads to the formation of a stable acyl-enzyme complex, effectively blocking further enzymatic reactions necessary for cell wall integrity and resulting in bacterial lysis .

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Its potency is comparable to ceftriaxone, a widely used cephalosporin antibiotic.

Antimicrobial Spectrum

The compound has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Streptococcus pneumoniae

Case Studies

-

In Vitro Study on Cell Lines

A study evaluated the cytotoxic effects of the compound on human cell lines (HepG2 and MRC5). The results indicated that at concentrations ranging from 0.5 μg/mL to 50 μg/mL, there was no significant reduction in cell viability, suggesting a favorable safety profile compared to ceftriaxone, which exhibited slight cytotoxicity at higher concentrations . -

Comparative Efficacy Against Bacterial Strains

In comparative studies, this compound demonstrated similar minimum inhibitory concentrations (MICs) to ceftriaxone against several strains of bacteria, reinforcing its potential as an effective therapeutic agent .

Table 1: Comparative MIC Values

| Bacterial Strain | Sodium Compound MIC (μg/mL) | Ceftriaxone MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 1 | 1 |

| Escherichia coli | 4 | 4 |

| Streptococcus pneumoniae | 0.5 | 0.5 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves β-lactam ring formation followed by functionalization of the bicyclic core. For example, compound 8 (a structural analog) was synthesized by coupling (6R,7R)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with an activated acylating agent under alkaline conditions (e.g., NaHCO₃/acetone at 0°C) . Stereochemical control is achieved via chiral auxiliaries or enzymatic resolution, with intermediates characterized by NMR and HPLC to confirm enantiomeric purity.

| Key Reagents | Conditions | Yield |

|---|---|---|

| NaHCO₃, acetone | 0°C, 2 hours | 65-75% |

| Chiral resolving agents | pH 7.0, aqueous/organic biphasic system | ≥90% ee |

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C16H15N5O7S2·Na, MW 453.45) .

- NMR spectroscopy : ¹H and ¹³C NMR to resolve stereochemistry (e.g., δ 5.2–5.4 ppm for acetoxymethyl protons, δ 170–175 ppm for carbonyl carbons) .

- X-ray crystallography for absolute configuration determination in crystalline derivatives .

Q. How should researchers handle stability issues during storage and experimentation?

- Methodological Answer :

- Storage : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the β-lactam ring .

- Handling : Avoid prolonged exposure to light, moisture, and acidic/basic conditions. Use freshly prepared solutions in degassed buffers for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of this β-lactam derivative?

- Methodological Answer : The compound inhibits penicillin-binding proteins (PBPs) via covalent acylation of the active-site serine residue. Computational docking studies (e.g., using AutoDock Vina) predict high affinity for PBP3 (binding energy ≤ -8.5 kcal/mol). Experimental validation involves:

-

MIC assays against Gram-negative pathogens (e.g., E. coli ATCC 25922) .

-

Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Target MIC (μg/mL) Binding Energy (kcal/mol) PBP3 ≤0.5 -8.7 PBP1a 2.0 -7.2

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., agranulocytosis at 1800 mg/kg in humans vs. low toxicity in rodents) may arise from species-specific metabolism. Mitigation strategies include:

- Interspecies scaling using allometric models (e.g., body surface area normalization) .

- Metabolite profiling (LC-MS/MS) to identify toxic intermediates (e.g., thiol-reactive byproducts) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

-

Prodrug design : Mask the carboxylate group with ester moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

-

Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction (e.g., >90% bound to albumin, requiring dose adjustment) .

Parameter Value LogP (calculated) -1.2 Plasma protein binding 92% t₁/₂ (rat, IV) 1.8 hours

Q. How do modifications to the acetoxymethyl group affect bioactivity?

- Methodological Answer : Replace the acetoxymethyl group with alternative substituents (e.g., thioether or carbamate) and evaluate:

- Minimum inhibitory concentration (MIC) against resistant strains (e.g., ESBL-producing Klebsiella).

- Resistance frequency via serial passage experiments under sub-MIC conditions .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability data for this compound in aqueous solutions?

- Methodological Answer : Variability arises from pH-dependent hydrolysis. For reproducible results:

- Standardize buffer conditions : Use phosphate buffer (pH 7.4) with 0.1% BSA to mimic physiological stability .

- Monitor degradation via UPLC at 254 nm (e.g., t₁/₂ = 4.2 hours at 37°C) .

Experimental Design Recommendations

Q. What controls are essential when assessing this compound’s synergistic effects with other antibiotics?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.